![molecular formula C13H20N2O4S B13896099 3-Amino-4-(dipropylsulfamoyl)benzoic acid](/img/structure/B13896099.png)
3-Amino-4-(dipropylsulfamoyl)benzoic acid
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Overview
Description
3-Amino-4-(dipropylsulfamoyl)benzoic acid is an organic compound with a molecular formula of C13H19NO4S. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is structurally characterized by the presence of an amino group, a dipropylsulfamoyl group, and a benzoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(dipropylsulfamoyl)benzoic acid typically involves multiple steps. One common method starts with the nitration of benzoic acid to form 3-nitrobenzoic acid. This intermediate is then subjected to reduction reactions to convert the nitro group to an amino group, resulting in 3-amino-4-nitrobenzoic acid.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(dipropylsulfamoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
3-Amino-4-(dipropylsulfamoyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Amino-4-(dipropylsulfamoyl)benzoic acid involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, such as the Multidrug Resistance Protein 1 (MRP1) transporter. By inhibiting this transporter, the compound can modulate the excretion of organic anions and reduce the reabsorption of urate, leading to increased urinary excretion of uric acid .
Comparison with Similar Compounds
Similar Compounds
4-(Dipropylsulfamoyl)benzoic acid: Shares a similar structure but lacks the amino group.
3-Amino-4-hydroxybenzoic acid: Contains a hydroxyl group instead of the dipropylsulfamoyl group.
N,N-Disubstituted 4-sulfamoylbenzoic acid derivatives: These compounds have different substituents on the sulfonamide nitrogen
Uniqueness
3-Amino-4-(dipropylsulfamoyl)benzoic acid is unique due to the presence of both an amino group and a dipropylsulfamoyl group on the benzoic acid moiety. This unique combination of functional groups contributes to its diverse chemical reactivity and wide range of applications in various fields .
Properties
Molecular Formula |
C13H20N2O4S |
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Molecular Weight |
300.38 g/mol |
IUPAC Name |
3-amino-4-(dipropylsulfamoyl)benzoic acid |
InChI |
InChI=1S/C13H20N2O4S/c1-3-7-15(8-4-2)20(18,19)12-6-5-10(13(16)17)9-11(12)14/h5-6,9H,3-4,7-8,14H2,1-2H3,(H,16,17) |
InChI Key |
ZHEDUPXHPZRNNG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=C(C=C(C=C1)C(=O)O)N |
Origin of Product |
United States |
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